molecular formula C11H6OS2 B7794850 Thieno[2,3-b][1]benzothiophene-2-carbaldehyde

Thieno[2,3-b][1]benzothiophene-2-carbaldehyde

Cat. No.: B7794850
M. Wt: 218.3 g/mol
InChI Key: QUCLAZIZDCERPF-UHFFFAOYSA-N
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Description

Thieno[2,3-b][1]benzothiophene-2-carbaldehyde is a high-value synthetic intermediate built on the thienobenzothiophene scaffold, a structure known for its electron-rich properties and planar, conjugated aromatic system. This carbaldehyde is a versatile building block in organic synthesis, primarily used in material science for constructing organic semiconductors, non-fullerene acceptors for organic photovoltaics (OPVs), and hole-transport materials for organic light-emitting diodes (OLEDs) . The aldehyde functional group is a key reactive site for further elaboration, enabling condensation reactions to form larger π-conjugated systems via, for example, Knoevenagel or Suzuki coupling reactions. Researchers utilize this compound to develop novel materials for electronic devices, leveraging the favorable charge transport properties of the fused heteroaromatic core. This product is strictly for research use and is not intended for diagnostic or therapeutic uses, or for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-b][1]benzothiole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6OS2/c12-6-7-5-9-8-3-1-2-4-10(8)14-11(9)13-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCLAZIZDCERPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)SC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 2,3 B 1 Benzothiophene 2 Carbaldehyde and Its Core System

De Novo Synthetic Approaches to the Thieno[2,3-b]acs.orgbenzothiophene Ring System

The construction of the fused tricyclic core of thieno[2,3-b] acs.orgbenzothiophene (B83047) can be achieved through various synthetic strategies, each offering distinct advantages in terms of starting material availability and substitution patterns.

Annulation Strategies for Fused Thiophene (B33073) Ring Formation

Annulation, or ring-forming, reactions are a cornerstone in the synthesis of the thieno[2,3-b] acs.orgbenzothiophene system. A classical and effective method involves the condensation of a pre-formed benzothiophene derivative with a suitable C2 synthon, followed by cyclization to build the second thiophene ring.

One established route begins with either benzo[b]thiophen-2-thiol or benzo[b]thiophen-3-thiol. These precursors can be condensed with α-haloacetaldehyde acetals, such as chloroacetaldehyde diethyl acetal, or α-haloketones. The resulting intermediate undergoes cyclization, typically promoted by a strong acid like polyphosphoric acid, to yield the thieno[2,3-b] acs.orgbenzothiophene core. rsc.org This approach is versatile, allowing for the introduction of substituents on the benzene (B151609) ring of the starting benzothiophene.

Another powerful annulation strategy is the consecutive thiophene-annulation approach. This method is particularly useful for creating π-extended thienoacene-based organic semiconductors. The synthesis starts from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents, which can be readily prepared from arylthiols. This method involves two sequential thiophene-forming reactions to construct the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene substructure and is adaptable for producing unsymmetrical derivatives. acs.org

A palladium-catalyzed annulation of aryl sulfides with alkynes has also been developed for the synthesis of 2,3-disubstituted benzothiophenes, a strategy that could potentially be adapted for the construction of the fused thieno[2,3-b] acs.orgbenzothiophene system. researchgate.net

Starting Material(s)Reagent(s)ConditionsProductYield
Benzo[b]thiophen-3-thiol, Chloroacetaldehyde diethyl acetalPolyphosphoric acidHeatThieno[2,3-b] acs.orgbenzothiopheneNot specified
o-Ethynyl-thioanisole, Arylsulfenyl chlorideNot specifiedNot specified acs.orgBenzothieno[3,2-b] acs.orgbenzothiophene derivativesNot specified

Intramolecular Cyclization Reactions in Core Synthesis

Intramolecular cyclization reactions provide an elegant means to construct the thieno[2,3-b] acs.orgbenzothiophene scaffold from a single, appropriately functionalized precursor. These reactions often proceed with high efficiency due to the proximity of the reacting centers.

One such approach involves the intramolecular radical cyclization of polarized ketene dithioacetals. These starting materials can be derived from o-bromoarylacetonitriles. The radical cyclization proceeds to form the fused benzothiophene ring system, and with appropriate substitution, this methodology can be extended to form the thieno[2,3-b] acs.orgbenzothiophene core. nih.govacs.org

Another notable intramolecular cyclization involves the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. In the presence of a base like sodium alkoxide, the initial S-alkylation is followed by a rapid intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) derivatives. scielo.br While this example leads to a pyridine-fused system, the underlying principle of intramolecular cyclization of a substituted thiophene precursor is directly applicable to the synthesis of the all-sulfur analogue.

A method involving successive iodocyclization and photocyclization of 1,2-bis(2-methylthiophenyl)ethynes has also been developed for the synthesis of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene derivatives. researchgate.net

PrecursorReagent(s)ConditionsProduct
Polarized ketene dithioacetal from o-bromoarylacetonitrileRadical initiatorNot specified2,3-Substituted benzo[b]thiophene
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile, α-Halogen compoundSodium alkoxideRoom temperatureThieno[2,3-b]pyridine derivative
1,2-Bis(2-methylthiophenyl)ethyneI2/PhI(OAc)2, then hvRoom temp, then photolysis acs.orgBenzothieno[3,2-b] acs.orgbenzothiophene

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. While specific MCRs for the direct synthesis of the parent thieno[2,3-b] acs.orgbenzothiophene are not extensively documented, related structures can be assembled using this strategy.

For instance, thieno[2,3-b]thiophene (B1266192) hybrids have been prepared via a multicomponent Michael addition reaction. researchgate.net Furthermore, the synthesis of new thieno[2,3-b]thiophene derivatives has been achieved starting from diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, which acts as a versatile building block for the construction of more complex heterocyclic systems. nih.gov These examples highlight the potential for developing novel MCRs for the direct and efficient assembly of the thieno[2,3-b] acs.orgbenzothiophene scaffold.

Targeted Introduction and Transformation of the Carbaldehyde Functional Group

Once the thieno[2,3-b] acs.orgbenzothiophene core is in hand, the next critical step is the introduction of the carbaldehyde group at the 2-position. This can be achieved through direct formylation of the parent heterocycle or by the transformation of a pre-existing functional group at the desired position.

Formylation Protocols for Direct Aldehyde Incorporation

Direct formylation of the electron-rich thieno[2,3-b] acs.orgbenzothiophene ring system is a common and effective strategy. The Vilsmeier-Haack reaction is a powerful tool for this purpose. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a disubstituted formamide such as N,N-dimethylformamide (DMF). The electron-rich nature of the thiophene ring facilitates electrophilic substitution. For the isomeric thieno[3,2-b]thiophene (B52689), Vilsmeier-Haack formylation has been shown to proceed with high yield, affording the corresponding 2-carbaldehyde. semanticscholar.org It is highly probable that a similar outcome would be observed for the thieno[2,3-b] acs.orgbenzothiophene isomer.

An alternative direct formylation method involves metallation of the heterocyclic core followed by quenching with a formylating agent. Treatment of thieno[2,3-b] acs.orgbenzothiophene with a strong base like n-butyllithium can selectively deprotonate the 2-position. The resulting organolithium species can then be reacted with DMF to introduce the formyl group. researchgate.net

SubstrateReagent(s)ConditionsProductYield
Thieno[3,2-b]thiophenePOCl3, DMF0 °C to 60 °CThieno[3,2-b]thiophene-2-carbaldehyde88% semanticscholar.org
acs.orgBenzothieno[3,2-b] acs.orgbenzothiophenen-Butyllithium, then DMFNot specified acs.orgBenzothieno[3,2-b] acs.orgbenzothiophene-1-carbaldehydeNot specified

Chemoselective Oxidation and Reduction Pathways to the Aldehyde

The carbaldehyde functionality can also be introduced through the chemical transformation of other functional groups at the 2-position. These methods offer alternative synthetic routes, particularly when direct formylation is not feasible or gives low yields.

A common strategy is the oxidation of a primary alcohol. If thieno[2,3-b] acs.orgbenzothiophene-2-methanol is available, it can be selectively oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are well-suited for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. The synthesis of the precursor alcohol could potentially be achieved through the reduction of the corresponding carboxylic acid or its ester derivative.

Conversely, the aldehyde can be obtained by the controlled reduction of a carboxylic acid or its derivative at the 2-position. The direct reduction of a carboxylic acid to an aldehyde is challenging; however, the corresponding carboxylic acid, thieno[2,3-b] acs.orgbenzothiophene-2-carboxylic acid, has been synthesized. rsc.org This acid can be converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride for the acid chloride. This two-step process provides a reliable pathway to the target carbaldehyde.

PrecursorReagent(s)ConditionsProduct
Primary AlcoholPyridinium chlorochromate (PCC)DichloromethaneAldehyde
Primary AlcoholDess-Martin periodinane (DMP)DichloromethaneAldehyde
Primary Alcohol(COCl)2, DMSO, Et3N (Swern)-78 °C to room temp.Aldehyde
Carboxylic Acid1. SOCl2 or (COCl)22. LiAl(O-t-Bu)3HNot specifiedAldehyde

Advanced Synthetic Techniques and Reaction Conditions

Advanced synthetic methods have significantly improved the accessibility of the thieno[2,3-b] nih.govbenzothiophene scaffold. These techniques are characterized by their efficiency, reduced reaction times, and often milder conditions compared to traditional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, utilizing microwave irradiation to rapidly heat reactions. This technology often leads to dramatic reductions in reaction times, from hours to mere minutes, along with increased product yields and cleaner reaction profiles. koreascience.krkchem.org The application of microwave heating has been successfully demonstrated in the synthesis of various benzothiophene and thienopyrimidine derivatives, which are structurally related to the thieno[2,3-b] nih.govbenzothiophene system. koreascience.krrsc.orgrsc.org

For instance, the rapid synthesis of 3-aminobenzo[b]thiophenes can be achieved by the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate at 130 °C in DMSO, yielding products in 58–96% after a short reaction time. rsc.orgrsc.org Similarly, novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) have been prepared using microwave-assisted techniques, highlighting the method's utility in constructing the core thieno[2,3-b]thiophene structure. nih.gov In one procedure, reacting 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with excess formamide for 10 minutes under microwave irradiation at 900 W successfully produced fused thieno[2,3-d]pyrimidines. nih.gov Another comparative study demonstrated that synthesizing benzothieno[2,3-d]pyrimidines and related systems via microwave irradiation was significantly more efficient than conventional heating methods. kchem.org

Table 1: Examples of Microwave-Assisted Synthesis for Related Heterocyclic Systems
ReactantsProduct TypeMicrowave ConditionsReaction TimeYieldReference
2-halobenzonitriles, methyl thioglycolate3-aminobenzo[b]thiophenes130 °C, DMSONot Specified58–96% rsc.orgrsc.org
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile, formamideFused thieno[2,3-d]pyrimidines900 W10 minNot Specified nih.gov
2-amino-3-cyanothiophene, formic acidThienopyrimidin-4-one90 °C15 min80% koreascience.kr
(E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide, p-anisidineN-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines160 °C, 400 W60 min27% nih.gov

One-Pot Reaction Sequences and Domino Reactions

Domino reactions have been developed for the synthesis of functionalized benzothiophenes. nih.gov For example, a three-component domino reaction of thioisatins has been used to create benzothiophene-fused polycyclic N-heterocycles under catalyst-free conditions. researchgate.net Another efficient one-pot procedure for synthesizing 2,3-substituted benzo[b]thiophenes involves a copper(I)-catalyzed intramolecular C-S bond formation from dithioesters and o-halophenyl acetonitrile (B52724). rsc.org This protocol is noted for its short reaction times and good yields ranging from 62-78%. rsc.org

Table 2: Examples of One-Pot and Domino Reactions for Thiophene-Fused Systems
Reaction TypeKey ReactantsProduct CoreKey Conditions/CatalystYieldReference
One-Pot Synthesiso-halophenyl acetonitrile, dithioestersBenzo[b]thiopheneCuI, pivalic acid, K3PO462–78% rsc.org
Domino ReactionThioisatins, tryptamine, bromoacetophenoneBenzothiophene-fused polycyclesCatalyst-freeHigh yields researchgate.net
One-Pot Synthesis1,3-dicarbonyl compounds, carbon disulfide, halomethyl derivativesThieno[2,3-b]thiopheneNot SpecifiedGood to high researchgate.net

Metal-Catalyzed Coupling Reactions for Peripheral Substitutions

Once the core thieno[2,3-b] nih.govbenzothiophene system is synthesized, metal-catalyzed cross-coupling reactions are indispensable for introducing peripheral substitutions. These reactions allow for the precise installation of various functional groups, which is crucial for tuning the electronic and physical properties of the molecule. Palladium-catalyzed reactions are particularly prominent in this area. acs.orgmdpi.comnih.gov

Direct C-H activation and functionalization have become powerful strategies, avoiding the need for pre-functionalized starting materials. mdpi.com For instance, a palladium(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported to occur selectively at the C2-position. acs.orgnih.gov This oxidative cross-coupling reaction provides a direct route to C2-arylated products. acs.orgnih.gov Similarly, the palladium-catalyzed oxidative olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates also proceeds with high C2 selectivity. nih.gov

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction for forming carbon-carbon bonds. This method has been applied to create complex structures, such as diphenyl type compounds that serve as precursors to dibenzothiophenes. nih.gov Flexible and convergent routes to 2,3-disubstituted benzo[b]thiophenes often employ sequential palladium-mediated couplings. acs.org A typical sequence might involve coupling an o-bromoiodobenzene with a mercaptan and a zinc acetylide, followed by an iodocyclization to form a 3-iodobenzo[b]thiophene, which can be further functionalized using palladium catalysis. acs.org

Table 3: Examples of Metal-Catalyzed Coupling Reactions for Thiophene-Fused Systems
Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Direct C-H ArylationBenzo[b]thiophene 1,1-dioxidesArylboronic acidsPd(OAc)2, Cu(OAc)2C2-arylated benzo[b]thiophene 1,1-dioxides acs.orgnih.gov
Oxidative Olefination (Heck)Benzo[b]thiophene 1,1-dioxidesStyrenes, acrylatesPd(OAc)2, AgOAcC2-alkenylated benzo[b]thiophene 1,1-dioxides nih.gov
Direct C-H Arylation2-phenylthieno[3,2-b]pyridineAryl halidesPd catalyst3-aryl-2-phenylthienopyridines mdpi.com
Iodocyclization/CouplingBenzyl o-ethynylphenyl sulfidesIodine, then various coupling partnersPd-mediated2,3-disubstituted benzo[b]thiophenes acs.org

Reactivity and Mechanistic Understanding of Thieno 2,3 B 1 Benzothiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in Thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. Furthermore, the absence of α-hydrogens on the carbon adjacent to the carbonyl group imparts specific reactivity patterns, preventing reactions such as aldol (B89426) condensation but allowing for others like the Cannizzaro reaction.

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-poor carbonyl carbon of Thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde readily reacts with strong nucleophiles, such as organometallic reagents and hydride reducing agents.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon to form a new carbon-carbon bond. mnstate.eduwvu.edu The initial product is a magnesium alkoxide, which upon acidic workup yields a secondary alcohol. masterorganicchemistry.comumkc.edu For instance, reaction with methylmagnesium bromide would yield 1-(thieno[2,3-b] colab.wsbenzothiophen-2-yl)ethanol.

Reduction to Alcohols: The aldehyde can be easily reduced to the corresponding primary alcohol, (thieno[2,3-b] colab.wsbenzothiophen-2-yl)methanol. This transformation is typically achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or the more reactive lithium aluminium hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup.

Table 1: Nucleophilic Addition Reactions of Thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde
ReagentReaction TypeProduct
1. CH₃MgBr 2. H₃O⁺Grignard Reaction1-(Thieno[2,3-b] colab.wsbenzothiophen-2-yl)ethanol
1. PhMgBr 2. H₃O⁺Grignard ReactionPhenyl(thieno[2,3-b] colab.wsbenzothiophen-2-yl)methanol
1. NaBH₄ 2. H₂OReduction(Thieno[2,3-b] colab.wsbenzothiophen-2-yl)methanol
1. LiAlH₄ 2. H₂OReduction(Thieno[2,3-b] colab.wsbenzothiophen-2-yl)methanol

The aldehyde group undergoes condensation reactions with various nucleophiles, typically involving the initial nucleophilic addition to the carbonyl group followed by the elimination of a water molecule.

Nitrogen Nucleophiles: Primary amines react to form imines (Schiff bases). For example, reaction with aniline (B41778) would yield N-(thieno[2,3-b] colab.wsbenzothiophen-2-ylmethylene)aniline. Similarly, hydroxylamine (B1172632) and hydrazine (B178648) derivatives react to form oximes and hydrazones, respectively.

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols react with the aldehyde to form acetals. This reaction is often used to protect the aldehyde group during other chemical transformations.

Sulfur Nucleophiles: Thiols react in a similar fashion to alcohols to produce thioacetals, which are valuable synthetic intermediates.

Active Methylene (B1212753) Compounds (Knoevenagel Condensation): In the presence of a weak base, compounds with an active methylene group (e.g., malonic acid derivatives, nitromethane) can condense with the aldehyde. This reaction is a powerful method for forming new carbon-carbon double bonds.

Phosphorus Ylides (Wittig Reaction): The Wittig reaction provides a versatile route to synthesize alkenes from aldehydes. masterorganicchemistry.com A phosphonium (B103445) ylide attacks the carbonyl carbon, leading to the formation of an alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com This allows for the conversion of the formyl group into a vinyl group with various substituents.

Table 2: Condensation Reactions of Thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde
NucleophileReaction TypeProduct Class
R-NH₂ (Primary Amine)CondensationImine (Schiff Base)
NH₂OH (Hydroxylamine)CondensationOxime
CH₂(CO₂Et)₂ (Diethyl malonate)Knoevenagel CondensationSubstituted Alkene
Ph₃P=CHR (Phosphorus Ylide)Wittig ReactionAlkene
R-SH (Thiol)CondensationThioacetal

Thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde, like formaldehyde (B43269) and benzaldehyde, lacks α-hydrogens and thus cannot serve as a nucleophile in aldol-type reactions. Instead, it can undergo reactions characteristic of non-enolizable aldehydes.

Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH), the aldehyde can undergo a disproportionation reaction. One molecule of the aldehyde is reduced to the corresponding primary alcohol, (thieno[2,3-b] colab.wsbenzothiophen-2-yl)methanol, while a second molecule is oxidized to the corresponding carboxylic acid, thieno[2,3-b] colab.wsbenzothiophene-2-carboxylic acid (as its carboxylate salt).

Benzoin Condensation: In the presence of a cyanide or thiazolium salt catalyst, two molecules of the aldehyde can condense to form an α-hydroxy ketone, known as a benzoin-type adduct. This reaction involves one aldehyde molecule acting as an acyl anion equivalent, which then attacks a second aldehyde molecule.

Electrophilic Aromatic Substitution Patterns on the Fused System

The thieno[2,3-b]thiophene (B1266192) core is an electron-rich aromatic system that can undergo electrophilic aromatic substitution (SₑAr). Theoretical studies on the parent thieno[2,3-b]thiophene system show that the α-carbon (position 2) is the most favorable site for electrophilic attack, both kinetically and thermodynamically. colab.wsresearchgate.net

However, in Thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde, the presence of the electron-withdrawing aldehyde group at the 2-position significantly influences the regioselectivity of further substitutions. The aldehyde group deactivates the aromatic system towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. wikipedia.orgyoutube.com Such deactivating groups are typically meta-directors. chemistrytalk.orgorganicchemistrytutor.com

Given the deactivation of the thiophene (B33073) ring bearing the aldehyde, subsequent electrophilic substitution is predicted to occur on the benzothiophene (B83047) portion of the molecule. The most likely positions for attack would be those that are electronically "meta" relative to the deactivating group and lead to the most stable carbocation intermediate (Wheland intermediate). Plausible sites for substitution, such as nitration or halogenation, would be the C4 or C6 positions on the benzene (B151609) ring.

Nucleophilic Aromatic Substitution Patterns

Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic systems. However, the reaction is facilitated by the presence of strong electron-withdrawing groups on the ring and a good leaving group (such as a halide). nih.gov

The aldehyde group at the C2 position acts as an activating group for SₙAr by stabilizing the negative charge in the Meisenheimer complex intermediate. nih.gov Therefore, a halogen-substituted derivative, such as 3-bromo-thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde, would be susceptible to SₙAr. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the leaving group, followed by the departure of the halide ion. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce new functional groups at the C3 position. mdpi.comresearchgate.net

Organometallic Transformations and Regioselective Functionalization

Organometallic chemistry offers powerful tools for the regioselective functionalization of the thieno[2,3-b]benzothiophene scaffold.

Halogen-Metal Exchange and Cross-Coupling: A common strategy involves the synthesis of a halogenated derivative (e.g., a bromo- or iodo-substituted thienobenzothiophene). This halide can then be used directly in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Alternatively, the halide can be converted into an organometallic reagent via halogen-metal exchange with an organolithium reagent (e.g., n-BuLi) at low temperatures.

Direct Metalation: The protons at the α-positions (C2 and C3) of the thiophene rings in fused systems are relatively acidic and can be removed by strong bases like n-butyllithium (n-BuLi) to form an organolithium species. nih.govmdpi.com However, the aldehyde group in Thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde is incompatible with such strong nucleophilic bases. Therefore, a protection-deprotection strategy is required. The aldehyde can be converted into a non-reactive acetal, after which direct lithiation at the C3 position can be performed.

The resulting organolithium or Grignard reagent is a powerful nucleophile that can be trapped with a wide array of electrophiles (e.g., CO₂, alkyl halides, aldehydes) to introduce diverse functional groups with high regioselectivity. This approach allows for the synthesis of specifically substituted derivatives that are not accessible through direct electrophilic substitution. mdpi.com

Table 3: Organometallic Functionalization Strategies
Starting MaterialStrategyIntermediateSubsequent ReactionProduct Type
3-Bromo-TBT-CHOHalogen-Metal Exchange3-Lithio-TBT-CHOTrapping with Electrophile (E⁺)3-E-TBT-CHO
3-Bromo-TBT-CHOCross-Coupling(None)Suzuki Coupling (with R-B(OH)₂)3-R-TBT-CHO
TBT-CHOProtection & Metalation3-Lithio-TBT-acetalTrapping with E⁺, then deprotection3-E-TBT-CHO

Note: TBT-CHO refers to Thieno[2,3-b] colab.wsbenzothiophene-2-carbaldehyde.

Directed Lithiation and Halogen-Metal Exchange Strategies

Directed lithiation and halogen-metal exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic compounds. While specific studies on Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde are not extensively documented, the reactivity of the parent thienobenzothiophene scaffold and related thiophene derivatives provides valuable insights into these strategies.

Lithiation of the thienobenzothiophene core is anticipated to occur preferentially at the 2- and 6-positions, which are the most acidic protons on the thiophene and benzothiophene rings, respectively. In a related benzo[b]thieno[2,3-d]thiophene system, treatment with n-butyllithium (n-BuLi) at low temperatures leads to deprotonation at the 2-position, enabling the introduction of various electrophiles. mdpi.com For instance, quenching the lithiated intermediate with tributyltin chloride yields the corresponding 2-tributylstannyl derivative, a versatile precursor for cross-coupling reactions. mdpi.com

Halogen-metal exchange offers an alternative route to generate organometallic intermediates. This reaction is particularly useful for introducing functionality at positions that are not easily accessed by direct deprotonation. The exchange rate typically follows the trend I > Br > Cl. wikipedia.org Studies on polybrominated thieno[3,2-b]thiophene (B52689), an isomer of the core structure of interest, demonstrate that bromine-lithium exchange can be selectively induced at specific positions depending on the reaction conditions and the organolithium reagent used. rsc.org This allows for a stepwise and controlled functionalization of the heterocyclic system. For Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde, a bromo-substituted precursor could undergo halogen-metal exchange to generate a lithiated species, which can then be trapped by an electrophile.

Table 1: Representative Conditions for Lithiation and Halogen-Metal Exchange on Related Thienothiophene Scaffolds
Reaction TypeSubstrateReagentConditionsProductReference
Directed LithiationBenzo[b]thieno[2,3-d]thiophenen-BuLi, then (n-Bu)3SnClTHF, -78 °C to rtBenzo[b]thieno[2,3-d]thiophen-2-yltributylstannane mdpi.com
Halogen-Metal Exchange3,6-Dibromothieno[3,2-b]thiophenen-BuLiNot specified3,6-Dilithiothieno[3,2-b]thiophene rsc.org
Halogen-Metal Exchange5-Bromothiophene-2-carboxylic acidt-BuLiNot specified5-Lithiothiophene-2-carboxylate nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Stille) at Thiophene and Benzothiophene Positions

Palladium-catalyzed cross-coupling reactions are indispensable for the construction of C-C bonds in organic synthesis, and they have been successfully applied to functionalize thienothiophene and benzothienothiophene systems.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide or triflate, is a versatile method for introducing aryl or vinyl substituents. For instance, 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene, an isomer of the target scaffold, has been shown to be a suitable substrate for further functionalization via Suzuki cross-coupling reactions, highlighting the potential for modifying the benzothiophene portion of the molecule. mdpi.com Similarly, Suzuki couplings on 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene with various arylboronic acids proceed in the presence of a palladium catalyst to afford the corresponding diarylated products. mdpi.com

The Stille coupling utilizes organotin reagents and offers a complementary approach to the Suzuki reaction. This method has been employed in the synthesis of polymers incorporating the thieno[2,3-b]thiophene unit, where the coupling occurs at the 2,5-positions of the thieno[2,3-b]thiophene core. acs.org In a specific example, the Stille coupling of benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane with aryl bromides, catalyzed by Pd(PPh₃)₄, yields the corresponding 2-aryl-benzo[b]thieno[2,3-d]thiophenes in good yields. mdpi.com This demonstrates the utility of Stille coupling for functionalization at the thiophene ring of the benzothienothiophene system.

These examples underscore the feasibility of applying both Suzuki and Stille cross-coupling reactions to modify the Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde scaffold at both the thiophene and benzothiophene rings, provided the appropriate halogenated or organometallic precursors are available.

Table 2: Examples of Cross-Coupling Reactions on Related Heterocyclic Systems
Reaction TypeSubstrate 1Substrate 2CatalystConditionsProduct TypeReference
Suzuki2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiopheneArylboronic acidPd(PPh₃)₄THF, refluxDiaryl-substituted thienothiophene mdpi.com
StilleBenzo[b]thieno[2,3-d]thiophen-2-yltributylstannaneAryl bromidePd(PPh₃)₄Toluene, 120 °C2-Aryl-benzo[b]thieno[2,3-d]thiophene mdpi.com
Stille2,5-Dibromothieno[2,3-b]thiopheneOrganostannaneNot specifiedMicrowave heatingPoly(thieno[2,3-b]thiophene) acs.org

Computational and Experimental Mechanistic Investigations of Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the electronic structure and reactivity of molecules. semanticscholar.org While specific mechanistic studies on Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde are limited, DFT calculations on related thiophene derivatives provide a framework for predicting its reactivity.

Key molecular descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of a molecule's stability; a smaller gap generally implies higher reactivity. mdpi.com For substituted thiophenes, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. mdpi.com

The Molecular Electrostatic Potential (MEP) is another valuable tool for predicting reactive sites. MEP maps illustrate the charge distribution within a molecule, with red regions indicating negative electrostatic potential (nucleophilic sites) and blue regions indicating positive electrostatic potential (electrophilic sites). semanticscholar.org For Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde, the oxygen atom of the carbaldehyde group is expected to be a site of negative potential, making it susceptible to electrophilic attack. Conversely, the carbonyl carbon and certain positions on the aromatic rings are likely to exhibit positive potential, marking them as potential sites for nucleophilic attack.

Experimental mechanistic investigations often involve techniques such as kinetic studies, trapping of intermediates, and isotopic labeling. For instance, in the context of halogen-metal exchange, quenching studies with D₂O can confirm the formation and location of the lithiated intermediate. nih.gov The observation of "ate-complexes" in some lithium-halogen exchange reactions provides experimental evidence for a nucleophilic attack mechanism. wikipedia.org

By combining computational predictions with experimental observations, a more complete understanding of the reaction mechanisms involved in the functionalization of Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde can be achieved. This knowledge is instrumental in designing more efficient and selective synthetic routes to novel derivatives.

Table 3: Key Concepts in Computational and Mechanistic Studies
ConceptDescriptionApplication
DFT (Density Functional Theory)A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.Calculation of molecular properties like HOMO/LUMO energies and MEP to predict reactivity. semanticscholar.org
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap often indicates higher chemical reactivity. mdpi.com
MEP (Molecular Electrostatic Potential)A map of the electrostatic potential on the electron density surface of a molecule.Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. semanticscholar.org
"Ate-complex"An intermediate formed in some organometallic reactions, such as lithium-halogen exchange.Provides evidence for a nucleophilic mechanism in these transformations. wikipedia.org

Derivatization Strategies and Synthesis of Thieno 2,3 B 1 Benzothiophene Analogues

Chemical Modifications at the Formyl Group

The formyl group at the 2-position of the thieno[2,3-b] rsc.orgbenzothiophene (B83047) core is a synthetically valuable handle, enabling a variety of chemical transformations to access a diverse range of analogues, including alcohols, amines, carboxylic acids, and olefins.

The aldehyde functionality can be readily reduced to a primary alcohol or converted into an amine, providing derivatives with altered electronic properties and new vectors for further functionalization.

Reduction to Alcohols: The transformation of thieno[2,3-b] rsc.orgbenzothiophene-2-carbaldehyde to (thieno[2,3-b] rsc.orgbenzothiophen-2-yl)methanol can be achieved using standard mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective method for this conversion. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Conversion to Amines: The synthesis of amines from the aldehyde can be accomplished through reductive amination. This process involves the initial condensation of the aldehyde with a primary or secondary amine (or ammonia) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] being particularly effective due to its mildness and tolerance for a wide range of functional groups.

TransformationReagentsProduct
Aldehyde to AlcoholSodium borohydride (NaBH₄), Methanol(Thieno[2,3-b] rsc.orgbenzothiophen-2-yl)methanol
Aldehyde to AminePrimary/Secondary Amine, NaB(OAc)₃HN-Substituted-(thieno[2,3-b] rsc.orgbenzothiophen-2-yl)methanamine

The aldehyde group can be oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of esters, amides, and other acid derivatives. The synthesis of thieno[2,3-b] rsc.orgbenzothiophen-2-carboxylic acid has been reported through various synthetic routes, including the cyclization of a β-(2-benzo[b]thienyl)-α-mercaptoacrylic acid with iodine. rsc.org Direct oxidation of the aldehyde is also a standard synthetic transformation analogous to the preparation of thiophene-2-carboxylic acid from its corresponding aldehyde. wikipedia.org Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). For substrates sensitive to harsh conditions, milder reagents like Tollens' reagent or sodium chlorite (B76162) (the Pinnick oxidation) can be employed.

The Wittig reaction and its variants are powerful tools for converting aldehydes into alkenes, thereby enabling the extension of the π-conjugated system of the thieno[2,3-b] rsc.orgbenzothiophene core. masterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com By choosing the appropriate ylide, a wide variety of vinyl-substituted thieno[2,3-b] rsc.orgbenzothiophene derivatives can be synthesized, which are valuable precursors for polymers and other functional materials.

Functionalization of the Thiophene (B33073) and Benzothiophene Moieties

Direct functionalization of the aromatic core through electrophilic substitution reactions allows for the modulation of the electronic properties of the thieno[2,3-b] rsc.orgbenzothiophene system.

Halogenation, particularly bromination, is a common method for introducing functional handles onto the heterocyclic core, which can then be used in cross-coupling reactions to build more complex structures.

Bromination: Research on the substitution reactions of thieno[2,3-b] rsc.orgbenzothiophene derivatives has shown that the regioselectivity of bromination is influenced by existing substituents. For instance, the bromination of thieno[2,3-b] rsc.orgbenzothiophen-3-carbaldehyde readily yields the 2-bromo-compound. rsc.org When the 2-carbaldehyde itself is subjected to bromination, it can lead to the formation of 2,3-dibromothieno[2,3-b] rsc.orgbenzothiophene. rsc.org N-Bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of thiophene-containing systems, often providing high yields of the desired bromo-derivatives under mild conditions in solvents like acetonitrile (B52724) or chloroform. researchgate.nettcichemicals.com

Starting MaterialReagentMajor ProductReference
Thieno[2,3-b] rsc.orgbenzothiophen-3-carbaldehydeBromine2-Bromo-thieno[2,3-b] rsc.orgbenzothiophen-3-carbaldehyde rsc.org
Thieno[2,3-b] rsc.orgbenzothiophen-2-carbaldehydeBromine2,3-Dibromothieno[2,3-b] rsc.orgbenzothiophene rsc.org
2-Methylbenzo[b]thiophene (analogue)NBS, Acetonitrile3-Bromo-2-methylbenzo[b]thiophene tcichemicals.com

The introduction of electron-withdrawing nitro and sulfonyl groups significantly impacts the electronic and optical properties of the thieno[2,3-b] rsc.orgbenzothiophene core.

Nitration: The nitration of thieno[2,3-b] rsc.orgbenzothiophene-2-carbaldehyde has been shown to proceed via an ipso-substitution mechanism, where the formyl group is replaced by a nitro group to give 2-nitrothieno[2,3-b] rsc.orgbenzothiophene as the major product. rsc.org Due to the high reactivity of thiophene rings towards traditional nitrating agents (HNO₃/H₂SO₄), milder conditions, such as using nitric acid in acetic anhydride, are often preferred to prevent degradation. stackexchange.com

Introduction of Sulfonyl Groups: Sulfonyl groups can be introduced by two primary methods. The first is electrophilic sulfonation of the aromatic ring using fuming sulfuric acid, which has been demonstrated on the related benzo[b]thiophene system to occur at the 3-position. rsc.org The second, more common method for this class of compounds is the oxidation of the thiophene sulfur atoms to the corresponding sulfone (S,S-dioxide) or bis-sulfone (S,S,S',S'-tetraoxide). Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation, as demonstrated on the isomeric rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) system. mdpi.com This oxidation alters the geometry and lowers the energy levels of the molecular orbitals, significantly modifying the material's electronic and photophysical properties.

Alkylation and Arylation Strategies

Direct alkylation and arylation of the aldehyde functionality in thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde are not conventional transformations. The aldehyde group is more susceptible to nucleophilic attack at the carbonyl carbon. However, derivatization strategies can be envisioned that result in alkylated or arylated products. For instance, the aldehyde can be converted to an alcohol via reduction, followed by etherification (alkylation) or conversion to a leaving group for subsequent cross-coupling reactions (arylation).

Alternatively, alkylation and arylation can be targeted at the thieno[2,3-b] nih.govbenzothiophene core. While no specific examples starting from the 2-carbaldehyde have been documented, general methodologies for the arylation of related thieno[3,2-b]thiophene (B52689) systems have been reported, which could potentially be adapted. These methods often involve direct C-H arylation, which can be challenging to control regioselectively, or cross-coupling reactions of pre-functionalized derivatives.

A plausible, though not explicitly reported, route for arylation of the thieno[2,3-b] nih.govbenzothiophene core, retaining the carbaldehyde, would involve halogenation of the parent ring system followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The position of halogenation would dictate the final substitution pattern.

Synthesis of Fused Polycyclic Systems Incorporating the Thieno[2,3-b]nih.govbenzothiophene Core

The aldehyde functionality of thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde is a versatile handle for the construction of fused heterocyclic rings, leading to novel polycyclic aromatic compounds with extended π-systems.

Annulation to Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The synthesis of pyridine rings fused to the thieno[2,3-b] nih.govbenzothiophene core can be approached through multi-component reactions. A well-established method for the synthesis of thieno[2,3-b]pyridines is the Gewald reaction. umich.eduorganic-chemistry.org Although no examples commence directly with thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde, a feasible pathway involves its initial Knoevenagel condensation with an active methylene (B1212753) compound containing a nitrile group. The resulting α,β-unsaturated nitrile could then undergo a Gewald reaction with elemental sulfur and a suitable base to construct the fused pyridine ring.

For the annulation of a pyrimidine ring, a common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a species containing a N-C-N fragment, such as urea (B33335) or thiourea. The thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde can be elaborated into a suitable precursor for this cyclization. For instance, a Claisen-Schmidt condensation with a methyl ketone would yield an α,β-unsaturated ketone, which could then react with urea or a related compound to form a dihydropyrimidine (B8664642) that can be subsequently oxidized to the aromatic pyrimidine.

Starting Material from AldehydeReagents for AnnulationFused Ring System
Thieno[2,3-b] nih.govbenzothienyl-acrylonitrileS, MorpholineThieno[3',2':5,6]benzo[b]thieno[2,3-b]pyridine
Thieno[2,3-b] nih.govbenzothienyl-chalconeUrea, Oxidizing agentThieno[3',2':5,6]benzo[b]thieno[2,3-d]pyrimidine

Table 1: Proposed strategies for the synthesis of fused pyridine and pyrimidine derivatives.

Construction of Quinolone and Naphthyridine Fused Systems

The Friedländer annulation is a powerful method for the synthesis of quinolines and by extension, quinolones. umich.educhemicalbook.com This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. To utilize thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde in a Friedländer synthesis, it would first need to be converted to an ortho-amino derivative. A hypothetical route would involve nitration of the benzothiophene ring, followed by reduction of the nitro group to an amine. This ortho-aminocarbaldehyde could then undergo a Friedländer reaction with a variety of active methylene compounds to yield the corresponding fused quinolone systems.

The synthesis of naphthyridine-fused systems is more complex, with various strategies depending on the desired isomer. A general approach to thieno-fused naphthyridines involves the cyclization of appropriately substituted aminopyridines or aminothiophenes. researchgate.net Adapting these methods to start from thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde would likely require a multi-step synthesis to introduce the necessary nitrogen-containing functionalities.

Precursor from AldehydeReaction TypeFused System
3-Amino-thieno[2,3-b] nih.govbenzothiophene-2-carbaldehydeFriedländer AnnulationBenzo[b]thieno[2',3':5,6]thieno[3,2-b]quinolin-X-one
Substituted Aminothiophene DerivativeCyclizationThieno-fused Naphthyridine

Table 2: Proposed strategies for the construction of quinolone and naphthyridine fused systems.

Exploration of Extended π-Conjugated Heteroacenes

The development of extended π-conjugated systems based on the thieno[2,3-b] nih.govbenzothiophene core is of great interest for applications in organic electronics. The 2-carbaldehyde derivative serves as an excellent starting point for such extensions.

One direct approach to extend the π-system is through olefination reactions of the aldehyde group, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. rsc.orgdoaj.orgresearchgate.net These reactions would allow for the introduction of vinyl or substituted vinyl linkages to other aromatic or heteroaromatic systems, creating larger conjugated molecules.

Another powerful strategy involves palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. nih.govmdpi.com To employ these methods, the thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde would first need to be converted into a suitable coupling partner, such as a halogenated or borylated derivative. For instance, conversion of the aldehyde to a carboxylic acid, followed by a Hunsdiecker-type reaction, could introduce a bromine atom. Alternatively, direct halogenation of the thieno[2,3-b] nih.govbenzothiophene ring system, if regioselective, could provide a handle for cross-coupling, potentially leaving the aldehyde intact for further transformations. Once halogenated, these derivatives can be coupled with a wide range of boronic acids (Suzuki) or organostannanes (Stille) to introduce new aryl or heteroaryl groups, thereby systematically extending the π-conjugation.

Derivatization of Aldehyde/CoreCoupling PartnerReactionExtended System
Thieno[2,3-b] nih.govbenzothiophene-2-carbaldehydePhosphonium YlideWittig ReactionVinyl-bridged Heteroacene
Bromo-thieno[2,3-b] nih.govbenzothiophene-2-carbaldehydeArylboronic AcidSuzuki CouplingAryl-substituted Thieno[2,3-b] nih.govbenzothiophene
Stannyl-thieno[2,3-b] nih.govbenzothiophene-2-carbaldehydeAryl HalideStille CouplingAryl-substituted Thieno[2,3-b] nih.govbenzothiophene

Table 3: Proposed strategies for the synthesis of extended π-conjugated heteroacenes.

Advanced Spectroscopic Characterization and Structural Analysis

Elucidation of Molecular Structure by High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

No published high-resolution ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde could be located.

Vibrational Analysis through Infrared Spectroscopy (IR)

Specific experimental data detailing the characteristic vibrational frequencies (cm⁻¹) from an Infrared (IR) spectrum of Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde are not available in the reviewed literature.

Electronic Transitions and Conjugation Patterns via Ultraviolet-Visible Spectroscopy (UV-Vis)

Information regarding the maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π*) for Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde has not been reported in the searched scientific papers.

Mass Spectrometric Analysis for Molecular Composition and Fragmentation Patterns

While fragmentation patterns for related thieno[2,3-b]thiophene (B1266192) structures have been discussed in mass spectrometry studies, a specific mass spectrum and detailed fragmentation pathway for Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde, including its molecular ion peak (m/z), are not documented.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

There are no available reports on the successful growth of single crystals of Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde. Consequently, crystallographic data, such as its crystal system, space group, and precise bond lengths and angles from X-ray diffraction analysis, have not been determined or published.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability

The thermal properties of Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde, including its decomposition temperature from Thermogravimetric Analysis (TGA) or melting point and phase transitions from Differential Scanning Calorimetry (DSC), are not reported in the available literature.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

No studies detailing the electrochemical behavior of Thieno[2,3-b] mdpi.combenzothiophene-2-carbaldehyde were found. Therefore, data on its redox potentials, HOMO/LUMO energy levels, and other properties that could be determined by methods like cyclic voltammetry are unavailable.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules.

Density Functional Theory (DFT) is widely used to investigate the electronic structure of thieno[2,3-b]benzothiophene (TBT) and its derivatives. rsc.org These calculations are essential for determining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the resulting HOMO-LUMO gap (band gap) dictate the molecule's electronic and optical properties, such as its potential as an organic semiconductor. rsc.orgmdpi.com

For instance, DFT calculations (at the B3LYP/6-31G(d) level) on related benzo[b]thieno[2,3-d]thiophene derivatives have been performed to estimate their HOMO and LUMO energy levels. mdpi.comresearchgate.net The HOMO orbitals are typically distributed across the fused ring system, while the LUMO distribution can vary depending on the specific substituents. mdpi.com The presence of an electron-withdrawing group like a carbaldehyde (-CHO) on the Thieno[2,3-b] nih.govbenzothiophene (B83047) core would be expected to lower the energy of the LUMO level, thereby reducing the band gap and influencing the molecule's reactivity and absorption spectra.

Studies on similar structures have shown that these compounds generally possess wide band gaps and low-lying HOMO levels, which can contribute to good environmental stability. rsc.org

Table 1: Theoretical and Experimental Electronic Properties of Related Thiophene (B33073) Derivatives

Compound Method HOMO (eV) LUMO (eV) Band Gap (eV)
2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene DFT -5.34 -1.54 3.80
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene DFT -5.33 -1.64 3.69
BTAP2 (a benzo[b]thiophene-2-carbaldehyde derivative) Quantum Calculation - - 3.22

Data sourced from multiple studies for comparative purposes. nih.govmdpi.com

Time-dependent DFT (TD-DFT) calculations can accurately predict spectroscopic properties, such as UV-Vis absorption spectra. mdpi.com For derivatives of benzo[b]thiophene-2-carbaldehyde, spectroscopic studies have identified π → π* transitions as characteristic of the conjugated system. nih.gov Computational models have successfully correlated these experimental findings, showing that the lowest energy absorption bands are predominantly associated with the HOMO→LUMO transition. mdpi.com These computational predictions are vital for interpreting experimental spectra and understanding the electronic transitions within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method is particularly valuable in drug design for predicting the activity of new molecules.

A 3D-QSAR analysis was performed on a series of substituted thieno[2,3-b]thienylcarboxanilides to understand their antitumor properties. nih.govresearchgate.net This study successfully generated highly predictive models that identified the specific molecular properties having the greatest impact on antiproliferative activity. nih.gov The results from the QSAR analysis correlated well with experimental findings on the compounds' mechanisms of action, such as DNA binding. nih.govresearchgate.net Such models are crucial for the rational design of new derivatives, indicating which structural modifications could enhance the desired therapeutic effects. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. This technique is fundamental in drug discovery to screen for potential therapeutic agents.

Derivatives of the thieno[2,3-b]thiophene (B1266192) and benzothiophene cores have been the subject of numerous molecular docking studies to validate their biological activity. These studies have identified specific interactions, such as hydrogen bonding and hydrophobic contacts, with key residues in the binding pockets of target proteins. mdpi.com For example, thieno[2,3-b]thiophene derivatives have been docked against dihydrofolate reductase (DHFR) from Candida albicans to investigate their potential as antifungal agents. mdpi.com Similarly, derivatives of benzo[b]thiophene-2-carbaldehyde were evaluated for their interaction with human IgM Fc domains. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Compounds

Ligand Class Target Protein PDB ID Binding Energy/Score (kcal/mol)
Benzo[b]thiophene-2-carbaldehyde derivative (BTAP1) Human IgM Fc Domain 4JVW -8.0
Benzo[b]thiophene-2-carbaldehyde derivative (BTAP2) Human IgM Fc Domain 4JVW -7.5
Benzo[b]thiophene-2-carbaldehyde derivative (BTAP3) Human IgM Fc Domain 4JVW -7.6
Thiazole-Thiophene Scaffold (Compound 4a) BCL-2 Family Protein 2W3L -5.911

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

These computational studies collectively underscore the value of theoretical modeling in predicting and understanding the multifaceted properties of Thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde and its related compounds, guiding future research in both materials science and medicinal chemistry.

Table of Mentioned Compounds

Compound Name
Thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde
2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene
Thieno[2,3-b]thienylcarboxanilides
Benzo[b]thiophene-2-carbaldehyde
Methylthiobenzene

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductors for Electronic Device Fabrication

Derivatives synthesized from the Thieno[2,3-b] rsc.orgbenzothiophene (B83047) core are extensively investigated as active materials in a range of organic electronic devices due to their excellent thermal stability, charge transport characteristics, and tunable properties. rsc.org The planar and rigid structure of the thieno[2,3-b]benzothiophene unit promotes effective intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state devices. rsc.org

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor layer. Derivatives of the thieno[2,3-b]benzothiophene (TBT) and related benzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) cores have demonstrated exceptional potential as p-type semiconductors in OFETs, exhibiting high hole mobilities and excellent operational stability. rsc.orgnih.gov

Researchers have synthesized various TBT derivatives by modifying the core structure, often starting from precursors like Thieno[2,3-b] rsc.orgbenzothiophene-2-carbaldehyde, to optimize molecular packing and electronic properties. rsc.org Theoretical studies on TBT derivatives predict that modifications through different π-bridge spacers and substituents can lead to high charge mobility. rsc.org For instance, a dimer of the TBT core was predicted to have a hole mobility as high as 0.28 cm² V⁻¹ s⁻¹. rsc.org Experimental work on related benzothieno[2,3-b]thiophene semiconductors has yielded devices with mobilities of 0.46 cm² V⁻¹ s⁻¹ and high on/off current ratios exceeding 10⁷. rsc.org The strategic placement of alkyl or aryl side chains, a process facilitated by functional groups like carbaldehyde, is critical for improving solubility and influencing the molecular ordering in thin films, which directly impacts device performance. rsc.orgresearchgate.net

Table 1: Performance of OFETs Based on Thieno[2,3-b]benzothiophene and Related Isomer Derivatives

Semiconductor Material Device Fabrication Method Hole Mobility (μ) On/Off Ratio Citation(s)
Benzothieno[2,3-b]thiophene (BTTB) Derivative Not Specified 0.46 cm² V⁻¹ s⁻¹ > 10⁷ rsc.org
Thieno[2,3-b]benzothiophene Dimer (Theoretical) DFT Calculation 0.28 cm² V⁻¹ s⁻¹ N/A rsc.org
2,7-dialkyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene Solution-Processed > 1.0 cm² V⁻¹ s⁻¹ Not Specified researchgate.net
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Vapor Deposition 3.0 cm² V⁻¹ s⁻¹ Not Specified researchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on thienothiophene cores are valued for their high fluorescence quantum yields and thermal stability. beilstein-journals.org The Thieno[2,3-b] rsc.orgbenzothiophene-2-carbaldehyde moiety can be used to synthesize donor-π-acceptor (D-π-A) type molecules, which are highly effective emitters in OLEDs. The aldehyde group allows for the straightforward attachment of various donor and acceptor units, enabling the tuning of the emission color and efficiency.

For example, a D-π-A compound incorporating a thieno[3,2-b]thiophene (B52689) (an isomer of the title core) π-linker was designed as an emitter for OLEDs. This material exhibited an emission maximum at 520 nm and achieved a high fluorescence quantum yield of 41% in the solid state and 86% in solution. beilstein-journals.org A solution-processed OLED fabricated with this material demonstrated promising performance, with a maximum external quantum efficiency of 4.61% and a power efficiency of 6.70 lm/W. beilstein-journals.org The excellent thermal stability of these compounds is also a significant advantage for creating durable and long-lasting OLED devices. beilstein-journals.org

Organic Photovoltaic Cells (OPVs)

Thieno[2,3-b] rsc.orgbenzothiophene and its isomers are attractive building blocks for donor polymers in bulk heterojunction (BHJ) organic photovoltaic cells (OPVs). These materials possess strong absorption in the visible spectrum and appropriate energy levels for efficient charge separation at the donor-acceptor interface. The carbaldehyde functional group is a versatile handle for polymerization reactions, allowing the incorporation of the thieno[2,3-b]benzothiophene unit into conjugated polymer backbones.

Copolymers based on thieno[3,2-b]thiophene and benzothiadiazole have been synthesized and tested in OPV devices. By carefully managing the crystallinity and morphology of the polymer-fullerene blend, a power conversion efficiency (PCE) of 6.6% has been achieved. nih.gov In another study, a polymer incorporating a thienothiophene bridging unit reached a PCE of 4.25%. These results highlight that polymers derived from the thienothiophene family, accessible via intermediates like Thieno[2,3-b] rsc.orgbenzothiophene-2-carbaldehyde, are highly promising for solar energy applications.

Photophysical Properties in Advanced Materials Design

The electronic and optical properties of materials derived from Thieno[2,3-b] rsc.orgbenzothiophene-2-carbaldehyde are central to their function in electronic devices. The extended π-conjugation of the fused-ring system governs their absorption, emission, and charge transport characteristics.

Luminescence Characteristics (Fluorescence and Phosphorescence)

Derivatives of thienothiophenes often exhibit strong luminescence, making them suitable for applications in OLEDs and sensors. As mentioned, a D-π-A fluorophore based on a thieno[3,2-b]thiophene core displayed significant emission with a large Stokes shift (109 nm), which is beneficial for reducing self-absorption losses in emissive devices. beilstein-journals.org The fluorescence quantum yield of this material was remarkably high, reaching 86% in solution and 41% in the solid state, indicating efficient radiative decay of excitons. beilstein-journals.org The ability to modify the molecular structure using the carbaldehyde handle allows for precise control over the emission wavelength, spanning the visible spectrum, which is essential for display and lighting applications.

Medicinal Chemistry and Biological Activity Studies in Vitro

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Derivatives of the thieno[2,3-b]thiophene (B1266192) scaffold have demonstrated notable anti-proliferative and cytotoxic effects across a range of human cancer cell lines. Research has shown that modifications to this core structure can yield potent anti-cancer agents.

For instance, a series of novel thieno[2,3-b]pyridine (B153569) derivatives were tested for their intrinsic anti-proliferative activity against colorectal (HCT-116) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov While most of the synthesized compounds showed minimal anti-proliferative activity, certain derivatives containing a nitro group exhibited cytotoxicity against H460 (lung cancer) and MCF-7 (breast cancer) cell lines. nih.gov Similarly, seventy-nine derivatives of thieno[2,3-b]quinolines and related structures were evaluated against HCT116, MDA-MB-468, and MDA-MB-231 cell lines, with the most potent compounds showing IC50 values in the 80-250 nM range. nih.gov

Another study focused on thieno[2,3-b]thiophene derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). These compounds were tested against MCF-7 and A549 (non-small-cell lung cancer) cell lines. nih.gov Several of the synthesized compounds were found to be more active than the reference drug erlotinib (B232). nih.gov Specifically, one compound was 4.42 times more effective than erlotinib in MCF-7 cells and 4.12 times more effective in A549 cells. nih.gov

Compound ClassCell LineActivity/ResultReference
Thieno[2,3-b]quinolinesHCT116, MDA-MB-468, MDA-MB-231Most potent compounds had IC50 values of 80-250 nM. nih.gov
Thieno[2,3-b]thiophene DerivativesMCF-7 (Breast Cancer)Compound 2 showed an IC50 value 4.42 times lower than erlotinib. nih.gov
Thieno[2,3-b]thiophene DerivativesA549 (Lung Cancer)Compound 2 showed an IC50 value 4.12 times lower than erlotinib. nih.gov
Thieno[2,3-b]pyridine DerivativesCEM/ADR5000 (Resistant Leukemia)Compound 3b exhibited an IC50 of 4.486 µM. researchgate.net
Thieno[2,3-b]pyridine DerivativesCCRF-CEM (Sensitive Leukemia)Compound 3b exhibited an IC50 of 2.580 µM. researchgate.net

Certain derivatives based on related thieno-fused heterocyclic systems have been shown to exert their anti-proliferative effects by modulating the cell cycle. Studies on novel thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to the thieno[2,3-b]thiophene core, revealed that these compounds can induce cell cycle arrest. One promising compound was found to arrest the growth of HepG2 (liver cancer) and PC3 (prostate cancer) cells in the S and G2/M phases. nih.gov Another study on a different thieno[2,3-d]pyrimidine derivative demonstrated that it arrested A549 lung cancer cell growth at both the G1 and G2/M phases. semanticscholar.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The induction of G2/M arrest is a common mechanism for many anti-cancer agents, as it often precedes programmed cell death. nih.govnih.gov

Beyond halting the cell cycle, thieno-fused compounds can induce apoptosis, or programmed cell death, in cancer cells. For example, a thieno[2,3-d]pyrimidine derivative was shown to have a significant apoptotic effect on HepG2 cells. nih.gov Further investigation into a similar compound revealed that it induced both early and late apoptosis in A549 lung cancer cells. semanticscholar.org This apoptotic activity was linked to the upregulation of the pro-apoptotic BAX gene and the downregulation of the anti-apoptotic Bcl-2 gene, leading to a significant increase in the BAX/Bcl-2 ratio. semanticscholar.org The induction of apoptosis in MCF-7 breast cancer cells has also been demonstrated for derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which triggered a significant reduction in cell viability. mdpi.com These findings indicate that the therapeutic potential of these scaffolds is due in part to their ability to activate the intrinsic cellular pathways for self-destruction in malignant cells.

Anti-microbial and Anti-fungal Activities (In Vitro)

The thieno[2,3-b]thiophene core has also been utilized for the development of new anti-microbial and anti-fungal agents. A series of synthesized thieno[2,3-b]thiophene derivatives containing bis-cyanopyrazole, bis-aminopyrazole, and bis-pyridazine moieties were evaluated for their antimicrobial potential. nih.gov Several of the tested compounds were found to be equipotent or more potent than standard drugs. nih.gov

One derivative, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), demonstrated particularly strong activity. It was more potent than the standard antifungal drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.govnih.gov The same compound was also found to be more potent than the antibiotic streptomycin (B1217042) against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, and equipotent to Penicillin G against the Gram-positive bacterium Staphylococcus aureus. nih.gov

Compound DerivativeMicroorganismActivity Compared to Standard DrugReference
5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile)Geotricum candidum (Fungus)More potent than Amphotericin B nih.govnih.gov
Syncephalastrum racemosum (Fungus)Equipotent to Amphotericin B nih.govnih.gov
Pseudomonas aeruginosa & Escherichia coli (Gram-negative)More potent than Streptomycin nih.gov
Staphylococcus aureus (Gram-positive)Equipotent to Penicillin G nih.gov

Enzyme Inhibition Studies (In Vitro)

A significant area of investigation for thieno[2,3-b]thiophene derivatives has been their role as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. nih.gov A study synthesized a series of thieno[2,3-b]thiophene derivatives and evaluated their inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. nih.gov

Several compounds showed potent inhibition of EGFRWT, with IC50 values comparable to or better than the reference inhibitor erlotinib (IC50 = 0.32 µM). nih.gov The most effective compound, Compound 2, had an IC50 of 0.28 µM against EGFRWT. nih.gov This same compound was also the most effective against the mutant EGFRT790M, with an IC50 value of 5.02 µM, which was 4.27 times more potent than the standard gefitinib. nih.gov Similarly, research into thieno[2,3-d]pyrimidine derivatives has identified compounds that act as dual EGFR inhibitors, effectively targeting both wild-type and mutant forms of the enzyme. nih.gov

Compound ClassEnzyme TargetIC50 ValueReference
Thieno[2,3-b]thiophene Derivative (Compound 2)EGFRWT0.28 µM nih.gov
EGFRT790M5.02 µM nih.gov
Erlotinib (Reference)EGFRWT0.32 µM nih.gov
Gefitinib (Reference)EGFRT790M21.44 µM nih.gov

In addition to kinases, derivatives of the thieno[2,3-b]thiophene scaffold have been evaluated for their inhibitory activity against other enzymes. A study of 15 novel compounds incorporating the thieno[2,3-b]thiophene moiety tested their effects on β-glucuronidase and xanthine (B1682287) oxidase. nih.gov One compound emerged as a highly potent β-glucuronidase inhibitor with an IC50 value of 0.9 µM, which is significantly more active than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM). nih.gov Another compound from the same series was identified as the most potent xanthine oxidase inhibitor, with an IC50 of 14.4 µM. nih.gov

of Thieno[2,3-b]ekb.egbenzothiophene Derivatives

The thieno[2,3-b] ekb.egbenzothiophene (B83047) scaffold has emerged as a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a range of biological activities. This section focuses on the in vitro molecular mechanisms of action and structure-activity relationships of compounds derived from this core structure.

Molecular Mechanisms of Action (In Vitro and Cellular Level)

DNA/RNA Binding Modes (e.g., Intercalation, Minor Groove Binding)

Derivatives of the thieno[2,3-b]thiophene scaffold have been investigated for their ability to interact with DNA, a key mechanism for potential anticancer agents. Studies on a series of N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted thieno[2,3-b]thienylcarboxanilides and their corresponding quinolone derivatives, formed through photochemical dehydrohalogenation, have shown that these compounds possess DNA binding properties. nih.gov While the precise binding modes, such as intercalation between base pairs or binding to the minor groove, were not fully elucidated in the available research for this specific class of thieno[2,3-b]thiophene derivatives, the observed interactions with DNA suggest a potential mechanism for their biological effects. nih.gov The evaluation of these DNA binding propensities is a crucial step in understanding how these compounds may exert their cytotoxic or other biological activities. nih.gov

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Certain derivatives of the thieno[2,3-b]thiophene framework have been identified as inhibitors of these enzymes. Specifically, substituted thieno[2,3-b]thienylcarboxanilides and thieno[3',2':4,5]thieno[2,3-c]quinolones were evaluated for their ability to inhibit both topoisomerase I and II. nih.gov This dual inhibitory activity is a notable feature, as it can lead to a broader spectrum of anticancer activity.

In a related class of compounds, thieno[2,3-d]pyrimidine derivatives have also been designed and synthesized as topoisomerase II inhibitors. nih.gov One of the most potent compounds in this series, compound 8 , demonstrated significant topoisomerase II inhibitory activity with an IC50 value of 41.67 ± 3.89 μM, which was more potent than the reference drug etoposide (B1684455) (IC50 = 99.86 ± 5.02 μM). nih.gov This compound induced cell cycle arrest at the G2/M phase and significantly increased apoptosis in colon HT-29 cancer cells. nih.gov

Table 1: Topoisomerase IIα Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundIC50 (μM) vs. Topoisomerase IIα
6c -
8 41.67 ± 3.89
9a -
Etoposide (Reference) 99.86 ± 5.02

Data sourced from a study on thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors. nih.gov

Tubulin Polymerization Disruption

The microtubule network, formed by the polymerization of tubulin, is a critical component of the cytoskeleton and the mitotic spindle, making it an attractive target for anticancer drug development. Several derivatives based on the thieno[2,3-b]thiophene and related benzothiophene core have been shown to disrupt tubulin polymerization.

One study focused on 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide-based scaffolds. nih.gov A specific analog, 7a , was found to inhibit tubulin polymerization with an IC50 value of 5.1 μM, which is comparable to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) with an IC50 of 4.3 μM. nih.gov Molecular docking studies suggested that this compound binds to the active site of tubulin. nih.gov

Another series of compounds, substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, were also identified as potent inhibitors of tubulin polymerization. nih.gov These compounds were observed to arrest K562 cells in the G2/M phase of the cell cycle through the depolymerization of microtubules. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of a Thieno[2,3-b]thiophene Derivative

CompoundIC50 (μM) for Tubulin Polymerization Inhibition
Analog 7a 5.1
Combretastatin A-4 (CA-4) (Reference) 4.3

Data sourced from a study on 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide-based scaffolds. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of thieno[2,3-b]thiophene derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies help in understanding these dependencies and in designing more potent and selective compounds.

For the N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted thieno[2,3-b]thienylcarboxanilides and their quinolone counterparts, it was found that the 2-imidazolinyl-substituted derivatives displayed very prominent antiproliferative activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis identified the molecular properties that have the most significant impact on their antitumor activity. nih.gov The differences in the mode of action, including DNA binding and topoisomerase inhibition, correlated well with the 3D-QSAR analysis, providing insights for further structural modifications to enhance anticancer properties. nih.gov

In the series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives that act as tubulin polymerization inhibitors, the SAR study revealed several key features. nih.gov The presence of a methoxy (B1213986) group at the C-4, C-6, or C-7 position of the benzothiophene ring led to the best activities. nih.gov Furthermore, replacing the methyl group at the C-3 position resulted in increased activity compared to the 3-unsubstituted analogs. nih.gov

For thieno[2,3-b]thiophene derivatives synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), both wild-type (WT) and mutant (T790M), SAR studies provided valuable information. nih.gov For instance, compound 2 in a series of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) derivatives showed potent inhibitory activity against both EGFRWT (IC50 = 0.28 ± 0.03 μM) and EGFRT790M (IC50 = 5.02 ± 0.19 μM). nih.gov The nature of the substituents on the core scaffold played a crucial role in determining the potency and selectivity of these inhibitors. nih.gov

Table 3: EGFR Kinase Inhibitory Activity of Selected Thieno[2,3-b]thiophene Derivatives

CompoundEGFRWT IC50 (μM)EGFRT790M IC50 (μM)
1 0.29-
2 0.28 ± 0.035.02 ± 0.19
3 0.29-
4 0.75-
5 2.02-
6 2.77-
7 3.27-
Erlotinib (Reference) 0.32 ± 0.05-
Gefitinib (Reference) -21.44 ± 0.75

Data sourced from a study on Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for related heterocyclic systems, such as 3-aminobenzo[b]thiophenes and various thieno[2,3-b]thiophene (B1266192) derivatives. nih.govrsc.org Future work should focus on adapting MAOS for the key cyclization and formylation steps required to build the Thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde scaffold, minimizing energy consumption and thermal degradation.

Flow Chemistry and Continuous Processing: Transitioning from batch to continuous flow synthesis offers advantages in safety, scalability, and process control. Future research could develop flow-based protocols for the synthesis, allowing for safer handling of reactive intermediates and easier integration of purification steps.

Green Chemistry Approaches: Emphasis will be placed on replacing hazardous solvents and reagents. This includes exploring catalytic C-H activation/functionalization reactions to directly install the aldehyde group onto the pre-formed thieno[2,3-b] nih.govbenzothiophene (B83047) core, thereby reducing the number of synthetic steps and waste generated. Investigating cascade or domino reactions, where multiple bonds are formed in a single operation, represents another sustainable pathway. nih.gov

Synthesis StrategyPotential AdvantagesRelevant Research Context
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiencyProven effective for various thieno[2,3-b]thiophene derivatives. nih.govacs.orgresearchgate.net
Flow ChemistryEnhanced safety, scalability, process controlGrowing trend in fine chemical and pharmaceutical manufacturing.
C-H Activation/FormylationAtom economy, reduced synthetic stepsA key area in modern synthetic organic chemistry.
Cascade CyclizationStep efficiency, reduced wasteUsed for efficient construction of related thienothiophene cores. nih.govresearchgate.net

Development of Advanced Functional Derivatives with Tuned Properties

The true potential of Thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde lies in its utility as a platform molecule. The aldehyde group is a versatile chemical handle for a vast array of chemical transformations, enabling the synthesis of a large library of advanced functional derivatives with tailored properties for specific applications.

For Organic Electronics: The thieno[2,3-b]thiophene core is an excellent building block for organic semiconductors due to its planar structure and sulfur-induced intermolecular interactions. mdpi.comacs.org The aldehyde can be converted into various π-conjugated extensions (e.g., via Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions) to systematically tune the HOMO/LUMO energy levels and the optical bandgap. rsc.org This will facilitate the design of new materials for:

Organic Field-Effect Transistors (OFETs): Creating derivatives with high charge carrier mobility and environmental stability. rsc.orgrsc.org

Organic Photovoltaics (OPVs): Designing novel donor or acceptor materials for high-efficiency solar cells. nih.gov

Organic Light-Emitting Diodes (OLEDs): Developing new host or emissive materials with specific photophysical properties. researchgate.net

For Medicinal Chemistry: Thieno[2,3-b]thiophene derivatives have shown promise as potent inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. nih.govnih.gov The aldehyde can be derivatized to Schiff bases, hydrazones, or other heterocyclic systems to explore structure-activity relationships (SAR). This will allow for the development of new therapeutic agents with potential applications as anticancer, antioxidant, or antimicrobial drugs. nih.govekb.egekb.eg

Deeper Elucidation of Mechanistic Aspects in Both Reactivity and Biological Action

A fundamental understanding of the mechanisms governing the chemical reactivity and biological effects of Thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde derivatives is crucial for rational design.

Future research in this area will involve:

Kinetic and Mechanistic Studies: Investigating the reaction pathways of the aldehyde group with various nucleophiles. This includes studying the kinetics of imine formation, condensation reactions, and cycloadditions to understand substituent effects and optimize reaction conditions. DFT studies can be employed to model transition states and reaction profiles for electrophilic substitution on the thiophene (B33073) rings. researchgate.net

Biochemical and Biophysical Assays: For biologically active derivatives, it is essential to move beyond preliminary screening. Future work should include detailed enzyme kinetics to determine modes of inhibition (e.g., competitive, non-competitive) and biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify binding affinities and thermodynamics with target proteins such as EGFR. nih.govnih.gov

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their target enzymes would provide invaluable atomic-level insight into the specific molecular interactions responsible for their biological activity. This information is the cornerstone of structure-based drug design.

Integration into Multi-functional Hybrid Material Systems

The unique electronic and structural properties of derivatives from Thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde make them excellent candidates for integration into advanced hybrid materials, where the properties of organic and inorganic components are combined to achieve novel functionalities.

Emerging avenues include:

Hybrid Perovskite Solar Cells: Incorporating tailored derivatives as interfacial layers or as the organic cation in 2D/3D hybrid perovskites. rsc.org The sulfur atoms in the core can coordinate with the lead halide framework, potentially improving stability and passivating defects at interfaces, leading to more efficient and durable solar cells.

Metal-Organic Frameworks (MOFs): Converting the carbaldehyde to a dicarboxylic acid or similar linking group allows for its use as a strut in the construction of novel MOFs. mdpi.com The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or chemical sensing, with the thieno[2,3-b]thiophene unit providing electronic functionality. Thiol and thioether-based linkers are a growing area of interest in MOF chemistry. rsc.org

Functionalized Nanoparticles: Grafting derivatives onto the surface of inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) to create organic-inorganic hybrid systems for sensing, bioimaging, or photocatalysis. The thieno[2,3-b]thiophene moiety can act as a photosensitizer or an electronic relay within these systems.

Advanced Computational Modeling for Accelerated Predictive Design and Discovery

To navigate the vast chemical space accessible from Thieno[2,3-b] nih.govbenzothiophene-2-carbaldehyde, advanced computational modeling will be an indispensable tool for accelerating the design and discovery of new materials and molecules.

Future research will heavily rely on:

Quantum Chemical Calculations: Density Functional Theory (DFT) will continue to be used to predict the geometric and electronic properties (HOMO/LUMO energies, reorganization energies, absorption spectra) of new derivatives before their synthesis. mdpi.comrsc.orgresearchgate.net This allows for the in silico screening of candidates for organic electronics. researchgate.net

Molecular Docking and Dynamics: In drug discovery, molecular docking will be used to predict the binding modes of new derivatives within the active sites of target proteins. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and estimate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: By generating a sufficiently large dataset of synthesized derivatives and their measured properties (e.g., charge mobility, enzyme inhibition), QSAR models and more advanced machine learning algorithms can be trained. nih.gov These models can then rapidly predict the properties of virtual compounds, guiding synthetic efforts toward the most promising candidates and significantly reducing the trial-and-error cycle of traditional research.

Q & A

Q. How is the reaction mechanism rationalized for the one-pot synthesis of benzothiophene carbaldehydes?

  • Mechanistic Analysis : The process involves: (i) Double lithiation of methylthiobenzene to form a dilithiated intermediate. (ii) Diformylation with DMF to yield a dialdehyde. (iii) Intramolecular aldol condensation, followed by HCl-mediated dehydration and aromatization .
  • Experimental Validation : Isotopic labeling and intermediate trapping (e.g., isolation of aldolate IV) confirm the proposed pathway .

Q. What purification techniques are recommended for isolating this compound?

  • Protocol : After acid quenching, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Yield Optimization : Recrystallization from ethanol improves purity (>97%) but reduces yield to ~70% .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up the one-pot lithiation-formylation method?

  • Critical Factors :
  • Temperature Control : Maintain 0–25°C during lithiation to prevent side reactions (e.g., over-lithiation).
  • Stoichiometry : Use a 3:1 molar ratio of n-BuLi to methylthiobenzene for complete activation .
    • Data Contradiction : Earlier methods (e.g., Hsiao et al., 1990) reported 50–60% yields using bromoacetaldehyde cyclization, highlighting the superiority of the one-pot approach .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Spectroscopic Tools :
  • ¹H/¹³C NMR : Confirm regioselectivity (e.g., aldehydic proton at δ ~10.2 ppm) and aromaticity .
  • HRMS : Validate molecular ion peaks (e.g., m/z 162.21 for C₉H₆OS) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Case Study : The aldehyde group facilitates Suzuki-Miyaura couplings with aryl boronic acids, but electron-withdrawing substituents on the benzothiophene core reduce reactivity. DFT calculations suggest this is due to decreased nucleophilicity at the formyl carbon .
  • Mitigation : Use Pd(OAc)₂/XPhos catalytic systems to enhance turnover in electron-deficient systems .

Q. What strategies are effective for synthesizing thienothiophene derivatives with enhanced biological activity?

  • Design Principles :
  • Introduce electron-donating groups (e.g., -OMe) at the 5-position to improve binding to kinase targets .
  • Replace the aldehyde with acrylonitrile moieties to exploit Michael acceptor properties in anticancer agents .
    • Biological Data : Derivatives show IC₅₀ values of 0.2–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .

Q. How can computational methods predict the stability and regioselectivity of thienothiophene derivatives?

  • Tools :
  • QSAR Models : Correlate Hammett σ values with reaction rates for substituent effects .
  • DFT Calculations : Optimize transition states for cyclization steps (e.g., ΔG‡ < 20 kcal/mol favors intramolecular aldol condensation) .
    • Validation : Experimental and computed NMR shifts (RMSD < 0.1 ppm) confirm accuracy .

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